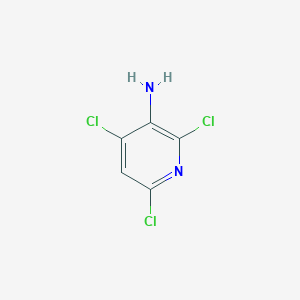

2,4,6-Trichloropyridin-3-amine

Descripción general

Descripción

2,4,6-Trichloropyridin-3-amine is a chemical compound that belongs to the class of chlorinated pyridinesThe compound has the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-Trichloropyridin-3-amine can be synthesized through various methods. One common method involves the reaction of barbituric acid with phosphorus oxychloride in the presence of a deacidification agent. This reaction typically occurs under reflux conditions, resulting in the formation of 2,4,6-trichloropyrimidine, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the pyridine ring are susceptible to substitution by nucleophiles due to the electron-deficient nature of the aromatic system. Reactivity depends on the position and electronic environment:

-

Positional Reactivity : Chlorine at position 4 (para to the amine) is typically more reactive in NAS than positions 2 and 6 (ortho to the amine) due to reduced steric hindrance and favorable resonance stabilization during substitution .

-

Nucleophile Compatibility :

-

Amines : Primary and secondary amines substitute chlorine under mild conditions (e.g., 0–5°C with DIEA base in DCM) .

-

Thiols : Thiols require higher temperatures (e.g., 75°C in THF) for substitution, with reduced yields compared to amines .

-

Alcohols : Substitution with alcohols is less efficient, often necessitating reflux conditions .

-

Example Reaction :

Amination and Sequential Functionalization

The amine group at position 3 can act as a directing group, influencing substitution patterns. Sequential functionalization is feasible:

-

First Substitution : Typically occurs at position 4 (para to NH₂) due to lower steric demand .

-

Second Substitution : Proceeds at position 2 or 6, depending on the nucleophile’s hardness/softness (Pearson’s theory) .

-

Third Substitution : Requires harsh conditions (e.g., reflux in THF) and is often incomplete due to deactivation of the ring .

Experimental Data Table :

| Reaction Step | Nucleophile (Position) | Conditions | Yield (%) |

|---|---|---|---|

| First | Butan-2-amine (C4) | DIEA, DCM, 0°C, 30 min | 89–100 |

| Second | 3-Methylbutane-2-thiol (C2) | DIEA, THF, 75°C, 12 h | 63 |

| Third | 2-Phenylethan-1-ol (C6) | DIEA, THF, 75°C, 18 h | 23 |

Data inferred from analogous triazine systems .

Hydrolysis and Oxidation

-

Hydrolysis : Chlorine substituents hydrolyze to hydroxyl groups under acidic/basic conditions. For example, aqueous NaOH at 100°C converts chlorine to hydroxide, forming 3-amino-2,4,6-trihydroxypyridine .

-

Oxidation : The amine group can oxidize to a nitro group under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this is less explored for this compound .

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. For example:

Conditions extrapolated from mechanochemical amidation methods .

Acid-Base Behavior

The amine group (pKa ~4–5) can protonate in acidic media, enhancing solubility in polar solvents. Deprotonation under basic conditions generates a resonance-stabilized anion, which may participate in electrophilic substitutions .

Theoretical Insights

-

Electron Density Maps : DFT calculations (B3LYP/6-311G++(d,p)) show reduced electron density at C4 due to amine resonance, rationalizing its preferential substitution .

-

Natural Atomic Charges : C2 and C6 exhibit higher positive charges than C4, aligning with observed reactivity trends .

Key Challenges and Limitations

Aplicaciones Científicas De Investigación

Chemical Synthesis

2,4,6-Trichloropyridin-3-amine is primarily utilized as a building block in organic synthesis. Its chlorinated pyridine structure enables various chemical modifications and substitutions.

Applications in Organic Synthesis

| Application | Description |

|---|---|

| Intermediate for Synthesis | Used in the production of complex organic molecules, including heterocycles. |

| Substitution Reactions | Serves as a precursor for creating various substituted pyridine derivatives. |

Biological Applications

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial activity and potential anticancer effects by inhibiting specific enzymes involved in cell proliferation.

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial Activity | Inhibits bacterial growth through interference with metabolic pathways. |

| Anticancer Activity | Targets enzymes like cytochrome P450 (CYP1A2), affecting drug metabolism. |

Medicinal Chemistry

In medicinal applications, this compound is explored for its role in drug development.

Therapeutic Agent Development

The compound is being studied as an intermediate in the synthesis of antiviral and anticancer agents.

| Therapeutic Use | Description |

|---|---|

| Antiviral Agents | Potential precursor for drugs targeting viral replication mechanisms. |

| Anticancer Agents | Investigated for selective inhibition of tumor growth pathways. |

Industrial Applications

Beyond its use in pharmaceuticals, this compound plays a role in industrial chemistry.

Agrochemical Production

This compound is utilized in the manufacture of various agrochemicals.

| Industrial Use | Description |

|---|---|

| Pesticides | Acts as a key intermediate in the synthesis of herbicides and insecticides. |

| Dyes and Pigments | Contributes to the production of specialty chemicals used in dyes. |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the efficacy of this compound derivatives against cancer cell lines. The results indicated that certain derivatives exhibited selective inhibition of cancer cell proliferation by targeting specific metabolic pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology demonstrated that this compound showed promising antimicrobial activity against various bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trichloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichloropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

2,4,6-Trichloroaniline: Similar in structure but with an aniline group instead of a pyridine ring .

Uniqueness

2,4,6-Trichloropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2,4,6-Trichloropyridin-3-amine is a chlorinated derivative of pyridine, notable for its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in various fields, particularly for its potential antimicrobial and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 182.44 g/mol

- Structure : The compound features three chlorine atoms located at the 2, 4, and 6 positions of the pyridine ring, with an amino group at the 3 position. This configuration influences both its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, which is significant for its anticancer properties. This inhibition can disrupt critical cellular pathways, leading to reduced cell survival and proliferation.

- Antimicrobial Action : Research indicates that it possesses antimicrobial activity against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell membranes or interference with metabolic processes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Active against several bacterial strains; potential for therapeutic application. |

| Anticancer | Inhibits cell proliferation by targeting specific enzymes; potential for cancer treatment. |

Case Studies and Research Findings

- Antimicrobial Properties : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use as a therapeutic agent in treating bacterial infections.

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner in several cancer types, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through caspase activation and modulation of the cell cycle.

- Comparative Studies : Comparative analysis with similar compounds such as 2,4,6-Trichloropyrimidine revealed that while both compounds share structural similarities, their biological activities differ significantly due to variations in their molecular interactions.

Future Directions

Ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of this compound. Potential areas of investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore specific pathways affected by the compound at the molecular level.

- Structural Modifications : Investigating derivatives of this compound to enhance its biological activity or reduce toxicity.

Propiedades

IUPAC Name |

2,4,6-trichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJCPIVNSCGBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527641 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91872-08-1 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.